molecular formula C15H21N3O B11804476 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11804476
M. Wt: 259.35 g/mol
InChI Key: GVDHLFYRPOCXBV-UHFFFAOYSA-N
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Description

2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclobutylamino group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol .

Scientific Research Applications

2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-1-carboxamide and piperidine-1-carboxylic acid share structural similarities with 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde.

    Pyridine Derivatives: Compounds such as 2-amino-4-(1-piperidine)pyridine and 2-(1-piperidinyl)pyridine are structurally related.

Uniqueness

What sets this compound apart is its unique combination of the piperidine and pyridine rings with a cyclobutylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-[2-(cyclobutylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O/c19-11-18-10-2-1-8-14(18)13-7-4-9-16-15(13)17-12-5-3-6-12/h4,7,9,11-12,14H,1-3,5-6,8,10H2,(H,16,17)

InChI Key

GVDHLFYRPOCXBV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)NC3CCC3)C=O

Origin of Product

United States

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